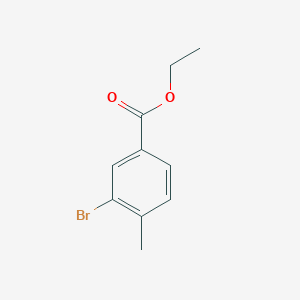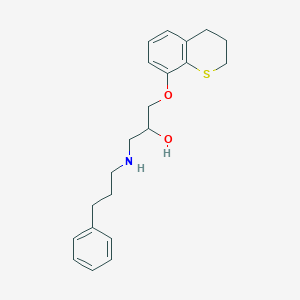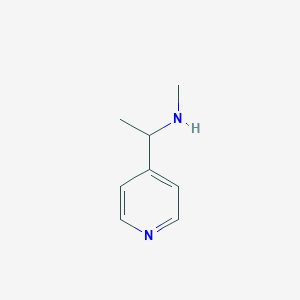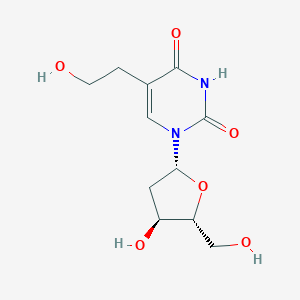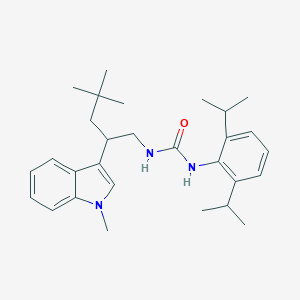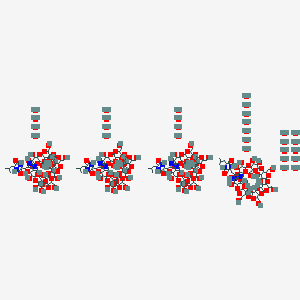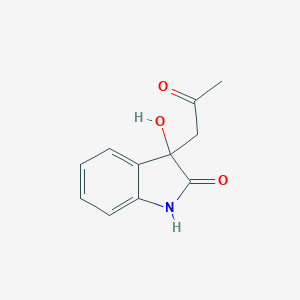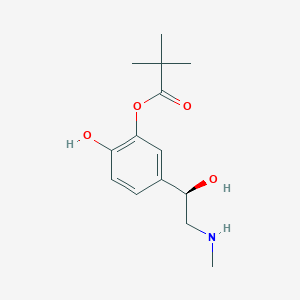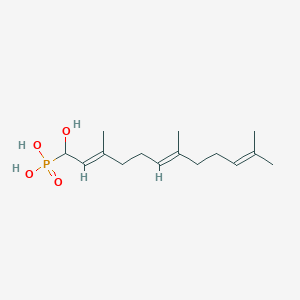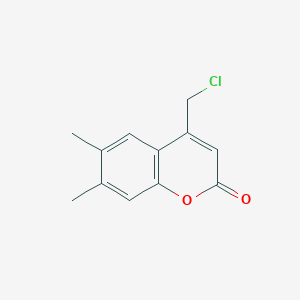
4-(氯甲基)-6,7-二甲基-2H-色烯-2-酮
描述
科学研究应用
Chemistry: 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of new chromenone derivatives with potential biological activity .
Biology and Medicine: The compound and its derivatives have been investigated for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the chloromethyl group allows for further functionalization, enabling the design of molecules with enhanced biological activity .
Industry: In the material science field, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one can be used in the synthesis of polymers and other materials with specific optical or electronic properties. Its ability to undergo various chemical transformations makes it a versatile precursor for the development of advanced materials .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding or inhibition, leading to changes in the function of the target . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The compound could potentially affect any number of these pathways, depending on its specific targets .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one could be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and more . .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one typically involves the chloromethylation of 6,7-dimethyl-2H-chromen-2-one. The reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The chloromethyl group in 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. For example, oxidation with strong oxidizing agents like potassium permanganate can convert the methyl groups to carboxylic acids.
Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids or aldehydes.
- Reduced products like dihydrochromenones.
相似化合物的比较
4-(Bromomethyl)-6,7-dimethyl-2H-chromen-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-6,7-dimethyl-2H-chromen-2-one: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the chloromethyl group.
6,7-Dimethyl-2H-chromen-2-one: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness: 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications.
属性
IUPAC Name |
4-(chloromethyl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXXOOLIRDIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358641 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146463-74-3 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


